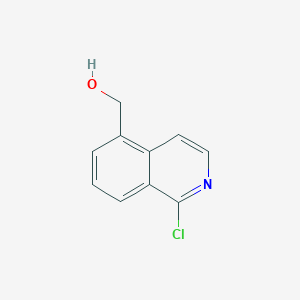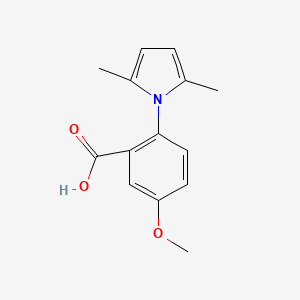![molecular formula C6H11NO B1321367 Hexahydro-1H-furo[3,4-c]pyrrole CAS No. 60889-32-9](/img/structure/B1321367.png)
Hexahydro-1H-furo[3,4-c]pyrrole
Overview
Description
Hexahydro-1H-furo[3,4-c]pyrrole is a chemical compound that belongs to the class of organic compounds known as furans. It is characterized by a fused bicyclic structure consisting of a furan ring and a pyrrole ring. This compound is of interest due to its potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of this compound derivatives has been explored through various methods. One approach involves the B(C6F5)3-catalyzed Prins/Ritter reaction, which couples aldehydes or ketones with specific alcohols in the presence of nitriles to afford hexahydro-1H-furo[3,4-c]pyranyl amide derivatives with high selectivity and good yields . This method represents a novel synthesis pathway for these compounds using a mild Lewis acid catalyst.
Molecular Structure Analysis
The molecular structure of this compound derivatives is characterized by the presence of a hexahydro-fused system, which can influence the compound's physical and chemical properties. The structure of related compounds, such as 4,6-diphenyl-1-(phenylsulfonyl)-1H-furo[3,4-b]pyrrole, has been elucidated through X-ray crystallography, revealing a planar fused heterocycle and varying degrees of planarity for the attached phenyl groups .
Chemical Reactions Analysis
This compound and its derivatives can undergo various chemical reactions. For instance, the synthesis of related furo[3,2-b]pyrroles and furo[3,2-b]pyridines can be achieved through metal-catalyzed cycloisomerization reactions . Additionally, the synthesis of tetra-substituted furan[3,2-b]pyrroles from furaldehyde demonstrates the potential for creating large libraries of compounds with multiple substitutions on the scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. For example, the synthesis of tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles has shown that these compounds exhibit strong blue fluorescence, moderate to large Stokes shifts, and high quantum yields of fluorescence . These properties suggest potential applications in optoelectronic devices and as fluorescent probes.
Scientific Research Applications
Molecular Structure and Properties
- The first reported instance of the 1H-furo[3,4-b]pyrrole ring system, a structural analogue of Hexahydro-1H-furo[3,4-c]pyrrole, demonstrates its planar fused heterocycle and variable phenyl group orientations (Moskalev, Gribble, & Jasinski, 2007).
Synthetic Applications
- In the synthesis of 2,3-dihydro-1H,4H,6H-furo[3,4-b]pyrrolo[1,2-a]quinoline-6a(7H)-carbonitrile, a variant of this compound, shows the potential for intramolecular tetrahydrofuran formation, a significant process in organic synthesis (Verboom et al., 2010).
- Hexahydro-2H-thieno[2,3-c]pyrrole is proposed as a scaffold for drug discovery, showcasing the application of these structures in medicinal chemistry (Yarmolchuk et al., 2011).
Chemical Synthesis and Reactivity
- The synthesis of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids, structurally related to this compound, indicates its versatility in chemical synthesis (Bencková & Krutošíková, 1997).
- The preparation of Furo[3,2-b]pyrroles and Furo[3,2-b]pyridines from cycloisomerization reactions demonstrates the chemical reactivity and potential applications of this compound derivatives (Jury et al., 2009).
Electronic and Optical Properties
- The study of furo[3,4-b]pyridine-based polymers, related to this compound, reveals their potential as conducting materials, highlighting their electronic and optical properties which are crucial in material science applications (Ou et al., 2011).
Catalysis and Chemical Transformations
- B(C6F5)3-catalyzed Prins/Ritter reaction for the synthesis of Hexahydro-1H-furo[3,4-c]pyranyl amide derivatives illustrates the use of this compound in catalytic chemical transformations (Reddy et al., 2014).
Mechanism of Action
Target of Action
Hexahydro-1H-furo[3,4-c]pyrrole has been identified as a potential inhibitor of the Poly (ADP-ribose) Polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death.
Mode of Action
The compound interacts with its target, PARP, through a process involving the formation of carbonyl ylides by blue LED irradiation of aryl diazoacetates in the presence of aldehydes . The resulting ylides undergo [3+2] cycloaddition with substituted maleimides present in the reaction mixture to afford 4, 6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole .
Pharmacokinetics
The compound’s molecular weight (11316 g/mol) and its chemical structure suggest that it may have suitable properties for absorption and distribution within the body
Result of Action
The inhibition of PARP by this compound leads to the disruption of DNA repair processes within cells. This can result in the death of cells, particularly cancer cells that rely on PARP for survival .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is synthesized using blue LED irradiation , suggesting that light conditions could potentially impact its formation. Additionally, the compound should be stored in a dark place, sealed, and dry, at a temperature of 2-8°C , indicating that temperature and exposure to light may affect its stability
properties
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-3-8-4-6(5)2-7-1/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQVXVKQOPZRBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10613564 | |
| Record name | Hexahydro-1H-furo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60889-32-9 | |
| Record name | Hexahydro-1H-furo[3,4-c]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10613564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexahydro-1H-furo[3,4-c]pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Aminol Initiated Prins Cyclization in synthesizing Hexahydro-1H-furo[3,4-c]pyrrole derivatives?
A1: Aminol Initiated Prins Cyclization offers a novel and efficient route to synthesize this compound derivatives [, ]. This method allows for the formation of complex cyclic structures from readily available starting materials, potentially leading to new avenues in medicinal chemistry.
Q2: Are there any advantages of this synthetic method over existing ones for similar compounds?
A2: While the articles don't directly compare this method with others, they highlight the use of mild reaction conditions and readily available starting materials as advantages [, ]. Further research is needed to determine if this method offers superior yields, selectivity, or other benefits compared to alternative synthetic routes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















